

Technical Support Center: Mass Spectrometry of Arg(Mts) Modified Peptides

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Compound of Interest

Compound Name: *Fmoc-D-Arg(Mts)-OH*

CAS No.: 268204-88-2

Cat. No.: B613534

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Introduction & Scope

Welcome to the Technical Support Center. This guide addresses a specific and often frustrating challenge in peptide chemistry and proteomics: the presence of Arginine(Mesitylenesulfonyl), denoted as Arg(Mts), in synthetic peptides.

The Mts group is a side-chain protecting group for Arginine.[1][2] Unlike the acid-labile Pbf or Pmc groups commonly used in modern Fmoc synthesis, Mts is significantly more stable.[3] It is frequently encountered as an impurity due to incomplete deprotection or as a deliberate modification in specialized solution-phase synthesis.

This guide is designed to help you:

- Identify Arg(Mts) using Mass Spectrometry (MS) shifts and Retention Time (RT) data.
- Confirm the modification via MS/MS fragmentation.
- Troubleshoot and correct the synthesis/deprotection protocols.

Diagnostic Module: Identification

The Spectral Signature

The first sign of an Arg(Mts) modification is a distinct mass shift in your intact mass spectrum. If you observe a peak series consistently higher than your calculated theoretical mass, perform the following check.

Table 1: Arg(Mts) Mass Spectrometry Parameters

Parameter	Value	Description
Modification Name	Mesitylenesulfonyl (Mts)	2,4,6-trimethylbenzenesulfonyl
Formula Added		The Mts group replaces one proton () on the guanidino group.
Mass (Monoisotopic)	+182.04 Da	Observed shift in the peptide mass ().
Chemical Character	Hydrophobic / Aromatic	Increases retention time on Reverse Phase (C18) columns.
Common Cause	Incomplete Deprotection	Failure of standard TFA cocktails to remove Mts.

Critical Note: Do not confuse Mts with Mtr (+212 Da) or Pbf (+252 Da). Mts is lighter but more acid-stable than both.

Chromatographic Behavior

Because the Mts group contains a trimethylbenzene ring, it significantly increases the hydrophobicity of the peptide.

- Retention Time Shift: Expect the Arg(Mts) species to elute later (higher % Acetonitrile) than the fully deprotected peptide.
- Peak Shape: Incomplete deprotection often results in a "doublet" pattern in the UV trace: a smaller peak (Target) followed by a larger or equal peak (Target + 182 Da).

MS/MS Sequencing & Confirmation[4]

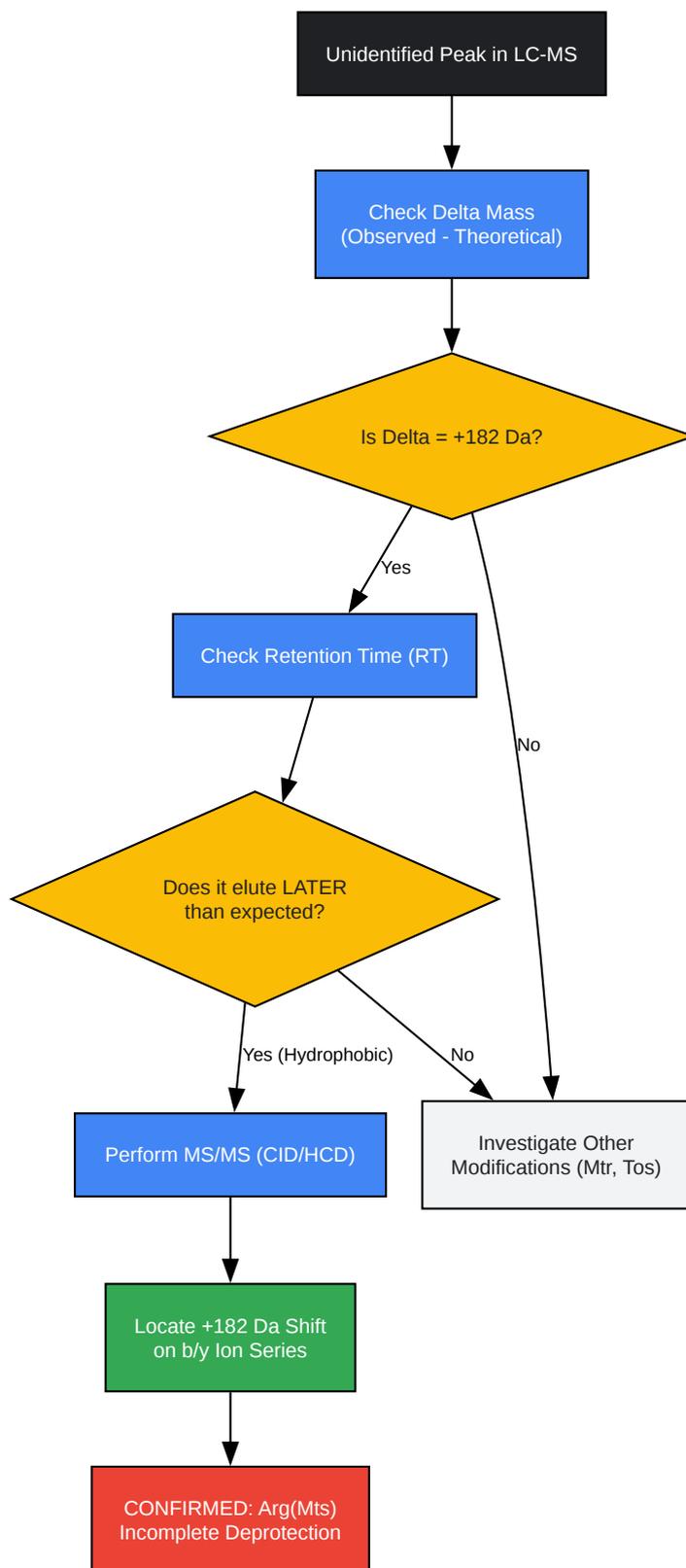
When performing CID (Collision-Induced Dissociation) or HCD (Higher-energy Collisional Dissociation), the Mts group typically remains attached to the Arginine side chain, unlike labile phospho-groups that might fall off.

Fragmentation Logic

- Backbone Ions: The +182 Da mass shift will be observed on all y-ions (if Arg is C-terminal) or b-ions (if Arg is N-terminal) that contain the modified residue.
- Ionization Suppression: The sulfonyl group reduces the basicity of the guanidino group, potentially lowering the ionization efficiency of the modified peptide compared to the native species.

Diagnostic Workflow Diagram

The following diagram illustrates the logical flow for confirming the presence of Arg(Mts).



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Figure 1: Decision tree for identifying Arg(Mts) impurities based on Mass, Hydrophobicity, and Fragmentation.

Troubleshooting: Synthesis & Deprotection

If you have confirmed the presence of Arg(Mts), the root cause is almost invariably the cleavage cocktail or the choice of protecting group. Mts is not designed to be removed by the standard 95% TFA (Trifluoroacetic acid) used for Pbf/Pmc removal.

The Chemistry of Removal

The Mts group is stable to TFA. It requires a "hard acid" approach.

- Standard Fmoc Cleavage (TFA/Water/TIPS): Ineffective. Will leave 100% of Mts intact.
- Required Reagents: TFMSA (Trifluoromethanesulfonic acid) or HF (Hydrogen Fluoride).[2]

Corrective Protocols

If you synthesized the peptide using Fmoc-Arg(Mts)-OH (often by mistake, thinking it was Pbf), you must use a harsher cleavage protocol.

Protocol A: TFMSA Cleavage (Recommended for Mts)

Use this if the peptide is still on the resin or if you re-dissolve the crude.

- Preparation: Dry the resin completely.
- Scavenger Mix: Prepare a mixture of TFA and Thioanisole (85:15 v/v).
- Acid Activation: Cool the mixture to 0°C. Slowly add TFMSA (Trifluoromethanesulfonic acid) to a final concentration of 10%.
 - Ratio: TFA / TFMSA / Thioanisole / m-Cresol (80 : 10 : 5 : 5).
- Reaction:
 - Add to resin.[4]

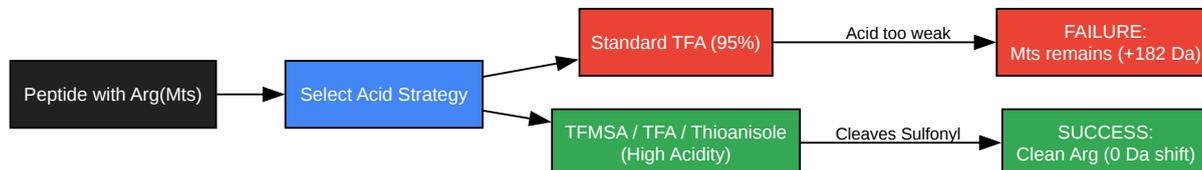
- React for 60–120 minutes at Room Temperature (RT).
- Note: TFMSA is a superacid. Ensure your peptide sequence does not contain highly acid-sensitive modifications (like sulfated Tyrosine) which might degrade.
- Precipitation: Precipitate with cold diethyl ether as per standard protocol.

Protocol B: TMSBr (Trimethylsilyl Bromide)

Alternative if TFMSA is unavailable.

- Dissolve peptide/resin in TFA containing Thioanisole/EDT.
- Add TMSBr (approx 10-20 equiv).
- React for 15–30 mins at 0°C, then 1-2 hours at RT.

Deprotection Logic Diagram



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Figure 2: Comparison of cleavage strategies. Standard TFA is insufficient for Mts removal.

Frequently Asked Questions (FAQ)

Q1: Why did my peptide synthesis vendor supply Arg(Mts) instead of Arg(Pbf)? A: Mts is sometimes preferred for solution-phase synthesis or when the Arginine side chain needs to remain protected during a specific intermediate step that involves weak acids. However, for standard Solid Phase Peptide Synthesis (SPPS), Pbf is the industry standard. Check your order history; you likely received the specific derivative you ordered, or a "legacy" reagent.

Q2: Can I remove the Mts group after I have already cleaved and lyophilized the peptide? A: Yes. You can perform a "solution-phase deprotection." Dissolve the crude peptide in the TFMSA cocktail (Protocol A) without the resin. Monitor the reaction by HPLC to ensure the +182 Da peak converts to the native mass.

Q3: Does the Mts group affect peptide solubility? A: Yes, drastically. The Mts group is highly hydrophobic. A peptide with multiple Arg(Mts) residues may be insoluble in aqueous buffers. Dissolve in DMSO or 50% Acetonitrile/Water for analysis.

Q4: I see a peak at +182 Da, but also one at +212 Da. What is that? A: +212 Da corresponds to the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group. It is structurally similar to Mts but contains a methoxy group. It is also difficult to remove with TFA but slightly more labile than Mts. The troubleshooting steps (TFMSA) apply to both.

References

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